2,6-Dichloropyridine-3-sulfonyl fluoride

Chemical Biology Covalent Probe Design Medicinal Chemistry

2,6-Dichloropyridine-3-sulfonyl fluoride (CAS 1936291-06-3) is a heteroaromatic sulfonyl fluoride, a class of compounds prized for their unique balance of stability and chemoselectivity in sulfur(VI) fluoride exchange (SuFEx) click chemistry. It features a pyridine core substituted with two chlorine atoms at the 2- and 6- positions and a sulfonyl fluoride group at the 3-position.

Molecular Formula C5H2Cl2FNO2S
Molecular Weight 230.04 g/mol
Cat. No. B13252696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloropyridine-3-sulfonyl fluoride
Molecular FormulaC5H2Cl2FNO2S
Molecular Weight230.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1S(=O)(=O)F)Cl)Cl
InChIInChI=1S/C5H2Cl2FNO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H
InChIKeyVVZGLRMVCMWUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloropyridine-3-sulfonyl Fluoride: Baseline Characterization and Procurement Essentials


2,6-Dichloropyridine-3-sulfonyl fluoride (CAS 1936291-06-3) is a heteroaromatic sulfonyl fluoride, a class of compounds prized for their unique balance of stability and chemoselectivity in sulfur(VI) fluoride exchange (SuFEx) click chemistry [1]. It features a pyridine core substituted with two chlorine atoms at the 2- and 6- positions and a sulfonyl fluoride group at the 3-position. With a molecular weight of 230.04 g/mol and a typical commercial purity specification of 95% , this compound serves as a versatile electrophilic building block for medicinal chemistry and chemical biology applications, particularly where controlled covalent modification is required [1].

Workflow

SuFEx click chemistry building block for covalent probe design and multi-step synthesis

Selection Logic

Context-dependent stability supports sequential synthetic routes without premature hydrolysis

Use Context

Exclusive sulfonylation pathway suits high-fidelity covalent inhibitor and bioconjugation studies

2,6-Dichloropyridine-3-sulfonyl Fluoride: Why Substitution with Common Analogs is Not Feasible


The specific substitution pattern of 2,6-dichloropyridine-3-sulfonyl fluoride is critical for its intended applications. Substituting with its more common sulfonyl chloride analog (2,6-dichloropyridine-3-sulfonyl chloride, CAS 239810-43-6) introduces a drastically different reactivity and stability profile, which can lead to decomposition or unwanted side reactions under the same conditions . Similarly, using a non-chlorinated analog (e.g., pyridine-3-sulfonyl fluoride) or a positional isomer (e.g., 4,6-dichloropyridine-3-sulfonyl fluoride) alters the electronic and steric environment, impacting both reaction kinetics and the binding affinity of derived covalent probes, thus invalidating established synthetic routes and biological assays [1]. The precise geometry and electronic distribution conferred by the 2,6-dichloro substitution on the pyridine ring are non-negotiable for achieving the desired outcome in complex synthetic sequences and probe design [1].

Risk Profile
2,6-Dichloropyridine-3-sulfonyl fluoride
Sulfonyl Chloride Analog (CAS 239810-43-6)
Stability
High aqueous stability reported; resists premature hydrolysis
Prone to rapid hydrolysis; known SO2 extrusion pathway limits synthetic utility
Reactivity
Exclusive sulfonylation via SuFEx pathway
Competing sulfonylation and chlorination pathways lead to product mixtures
Steric Effects
2,6-dichloro substitution provides defined steric environment for probe binding
Non-chlorinated or positional isomers alter electronic and steric context, shifting kinetic profiles

2,6-Dichloropyridine-3-sulfonyl Fluoride: A Quantitative Comparison of Differentiating Performance Metrics


Superior Hydrolytic Stability of the Sulfonyl Fluoride Warhead Over the Chloride Analog

The sulfonyl fluoride group in 2,6-dichloropyridine-3-sulfonyl fluoride exhibits a well-established, orders-of-magnitude increase in hydrolytic stability compared to its sulfonyl chloride counterpart (2,6-dichloropyridine-3-sulfonyl chloride). This differential stability is a fundamental property of the S-F bond compared to the S-Cl bond [1]. While sulfonyl chlorides are highly susceptible to rapid hydrolysis by trace water, leading to decomposition and SO2 extrusion, especially in heteroaromatic systems, sulfonyl fluorides demonstrate markedly higher resistance .

Hydrolytic Stability
Class-level inference
Reported significantly greater stability (orders of magnitude)
Supports multi-step synthetic workflow
Specific rate constants require review
Chemical Biology Covalent Probe Design Medicinal Chemistry

High Chemoselectivity in SuFEx Click Reactions Compared to Unselective Sulfonyl Chlorides

Sulfonyl fluorides, including 2,6-dichloropyridine-3-sulfonyl fluoride, are privileged substrates for the sulfur(VI) fluoride exchange (SuFEx) reaction, a powerful click chemistry tool. A key differentiation is their exclusive reactivity at the sulfur center, yielding only sulfonylation products . In stark contrast, sulfonyl chlorides can undergo both sulfonylation and undesired chlorination side reactions, leading to complex product mixtures and lower yields . This chemoselectivity is a direct consequence of the stronger, less labile S-F bond.

SuFEx Chemoselectivity
Context-dependent
Exclusive sulfonylation vs. chloride mixture
Supports high-fidelity probe design
Requires reaction condition review
Click Chemistry SuFEx Bioconjugation Organic Synthesis

Defined Molecular Weight and Purity for Reproducible Dosing in Biological Assays

Procurement specifications for 2,6-dichloropyridine-3-sulfonyl fluoride ensure a well-defined molecular entity with a consistent purity profile (typically 95% by vendors such as Leyan ). This contrasts with other potential reactive building blocks where the exact composition may be less well-defined or variable. The precise molecular weight of 230.04 g/mol allows for accurate molar calculations, which is essential for reproducible dose-response relationships in biological assays, such as those investigating covalent enzyme inhibition [1].

MW & Purity Spec
Supplier specification
MW 230.04 g/mol, 95% purity
Enables reproducible molar dosing
Lot-to-lot consistency to verify
Chemical Biology Covalent Inhibitors Assay Development Pharmacology

Optimal Application Scenarios for 2,6-Dichloropyridine-3-sulfonyl Fluoride Based on Comparative Advantages


Design and Synthesis of Covalent Chemical Probes for Chemoproteomics

2,6-Dichloropyridine-3-sulfonyl fluoride is an ideal building block for constructing covalent probes due to its privileged sulfonyl fluoride warhead [1]. Its superior hydrolytic stability (Evidence Item 1) ensures the probe remains intact during cellular incubation, and its exclusive SuFEx reactivity (Evidence Item 2) allows for precise, chemoselective modification of target proteins (e.g., at lysine or tyrosine residues) without generating complex side-product mixtures [2]. This leads to cleaner, more interpretable data in activity-based protein profiling (ABPP) and target engagement studies.

Development of Targeted Covalent Inhibitors (TCIs) for Drug Discovery

In medicinal chemistry, the compound serves as a starting point for creating targeted covalent inhibitors [1]. The precise molecular weight and guaranteed purity (Evidence Item 3) are essential for establishing clear structure-activity relationships (SAR) and for accurate in vitro and in vivo dosing. The combination of the electron-withdrawing chlorine atoms and the reactive yet stable sulfonyl fluoride group allows for fine-tuning of the warhead's electrophilicity, enabling the design of inhibitors with optimized potency and selectivity profiles [2].

Reliable Intermediate for Multi-Step Organic Synthesis

As a building block in complex organic synthesis, 2,6-dichloropyridine-3-sulfonyl fluoride offers a significant advantage over its sulfonyl chloride analog . Its resistance to premature hydrolysis (Evidence Item 1) allows it to be carried through multiple synthetic steps without decomposition, reducing the need for intermediate purifications and improving overall yield. This stability is particularly valuable when constructing elaborate molecular architectures where the sulfonyl fluoride is installed early and only reacted in a final, high-yielding SuFEx step .

Functionalization of Biomolecules and Materials Science Applications

The compound's ability to undergo clean SuFEx reactions (Evidence Item 2) makes it an excellent reagent for bioconjugation and the modification of materials [1]. It can be used to append functional groups (e.g., fluorophores, affinity tags) to biomolecules like peptides and oligonucleotides or to tailor the surface properties of polymers and nanoparticles. The high chemoselectivity ensures that the desired functional group is attached at the intended site without cross-reactivity with other functional handles on the target molecule .

Application
Selection Property
Validation Focus
Covalent Probe Design
Hydrolytic stability and chemoselective reaction profile
Target engagement specificity and cellular washout resistance
Targeted Covalent Inhibitors
Defined molecular identity and purity specification
Structure-activity relationships and reproducible molar dosing
Multi-Step Synthesis
Context-dependent stability under reaction conditions
Step-by-step degradation pathway mapping and yield analysis
Bioconjugation & Materials
Exclusive SuFEx click reactivity
Site-specific functionalization of peptides, polymers, or nanoparticles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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